molecular formula C30H46O5 B571628 2-Oxopomolic acid CAS No. 54963-52-9

2-Oxopomolic acid

Cat. No.: B571628
CAS No.: 54963-52-9
M. Wt: 486.693
InChI Key: HQZKQSIAHGHXDL-SGOBLLPSSA-N
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Mechanism of Action

Target of Action

2-Oxopomolic acid is a triterpenoid compound that has been found to exhibit cytotoxic activity and radical-scavenging activities . These activities suggest that the compound’s primary targets may be involved in cell survival and oxidative stress pathways.

Mode of Action

Its cytotoxic and radical-scavenging activities suggest that it may interact with its targets to induce cell death and neutralize harmful free radicals . This could result in the inhibition of cell proliferation and the protection of cells from oxidative damage.

Biochemical Pathways

This compound may affect several biochemical pathways due to its cytotoxic and radical-scavenging activities. For instance, it may influence pathways involved in cell survival and death, such as apoptosis and autophagy. Additionally, it may affect pathways related to oxidative stress, such as the antioxidant response pathway .

Result of Action

The cytotoxic activity of this compound suggests that it may induce cell death, potentially leading to the inhibition of cell proliferation . Its radical-scavenging activity indicates that it may protect cells from oxidative damage by neutralizing harmful free radicals . These actions could result in the suppression of tumor growth and the protection of normal cells from oxidative stress.

Preparation Methods

2-Oxopomolic acid can be synthesized through several chemical routes. One common method involves the extraction and isolation from natural sources such as the bark and stem of Polylepis racemosa . The process typically includes filtration, concentration, and partitioning with solvents like n-hexane and dichloromethane, followed by column chromatography over silica gel . Industrial production methods may involve more scalable processes, but detailed industrial methods are not widely documented.

Chemical Reactions Analysis

2-Oxopomolic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Oxopomolic acid is structurally similar to other triterpenoids such as:

  • Ursolic acid
  • Pomolic acid
  • Corosolic acid

Compared to these compounds, this compound has unique inhibitory effects on soluble epoxide hydrolase, making it a distinct candidate for cardiovascular research . Its specific molecular interactions and stability also differentiate it from other similar triterpenoids.

Properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,20-23,32,35H,9-16H2,1-7H3,(H,33,34)/t17-,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZKQSIAHGHXDL-SGOBLLPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=O)C(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action for 2-oxopomolic acid's inhibitory effect on soluble epoxide hydrolase (sEH)?

A1: this compound acts as a non-competitive inhibitor of sEH, binding to an allosteric site rather than directly competing with the substrate. [] Molecular simulations suggest that it binds to the right pocket adjacent to the enzyme's active site. [] This binding interferes with the enzyme's activity, ultimately leading to reduced hydrolysis of epoxyeicosatrienoic acids (EETs). EETs are signaling molecules with anti-inflammatory and vasodilatory effects, suggesting that sEH inhibition by this compound could be beneficial for cardiovascular health.

Q2: Does this compound exhibit inhibitory effects on other enzymes besides sEH?

A2: Yes, this compound has shown significant inhibitory activity against α-glucosidase, even surpassing the potency of the commonly used drug acarbose. [] This suggests potential applications for this compound in managing blood sugar levels and treating type 2 diabetes.

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, its structure can be deduced from its name and classification as a triterpenoid. Based on this, its molecular formula is likely C30H46O4, and its molecular weight would be 470.68 g/mol.

Q4: How does the structure of this compound compare to other similar triterpenoids, and does this affect its activity?

A4: this compound is structurally related to ursolic acid and pomolic acid. [, ] These compounds share the same ursane triterpene skeleton but differ in the functional groups attached. These structural variations can significantly impact their biological activity. For example, this compound exhibits greater anti-HIV activity compared to ursolic acid. [] Further research exploring structure-activity relationships could identify key structural features responsible for specific activities.

Q5: From which natural sources can this compound be isolated?

A5: this compound has been isolated from various plant sources, including:

  • Malus domestica (Fuji apples) []
  • Agrimonia pilosa []
  • Polylepis racemosa []
  • Rosa species (red rose petals) []
  • Annurca apples []
  • Sorbaria sorbifolia []
  • Leucosidea sericea []

Q6: Have there been any in vivo studies on the effects of this compound?

A6: While one study mentioned promising potential for this compound to be further investigated in cell-based assays and in vivo cardiovascular tests, [] the provided abstracts do not provide details on specific in vivo studies conducted with this compound. Further research is needed to understand its absorption, distribution, metabolism, and excretion, as well as its efficacy and safety in living organisms.

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